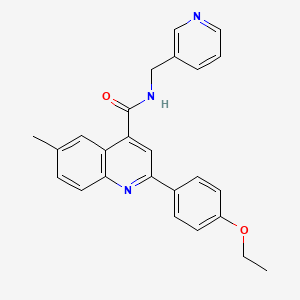
4-methyl-N-(1-methyl-1H-benzimidazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(1-methyl-1H-benzimidazol-5-yl)benzamide, also known as MMB or 5F-MMB-PICA, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It was first identified in 2018 and has gained popularity in the research community due to its potent binding affinity for the cannabinoid receptors CB1 and CB2.
Mecanismo De Acción
4-methyl-N-(1-methyl-1H-benzimidazol-5-yl)benzamide exerts its effects by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This binding activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of this compound. Additionally, this compound has been shown to modulate the activity of other receptors, including the GABA-A receptor and the TRPV1 receptor, which may contribute to its physiological effects.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including analgesia, sedation, and hypothermia. It has also been shown to have immunomodulatory effects, reducing inflammation and oxidative stress in animal models. This compound has been shown to have a lower toxicity profile compared to other synthetic cannabinoids, but its long-term effects are still not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methyl-N-(1-methyl-1H-benzimidazol-5-yl)benzamide in lab experiments is its high binding affinity for the CB1 and CB2 receptors, which allows for precise control over the activation of these receptors. Additionally, this compound has a lower toxicity profile compared to other synthetic cannabinoids, which makes it a safer choice for use in animal models. However, one limitation of this compound is its limited availability, which may make it difficult to conduct large-scale experiments.
Direcciones Futuras
There are several future directions for 4-methyl-N-(1-methyl-1H-benzimidazol-5-yl)benzamide research, including investigating its potential therapeutic applications in the treatment of pain, inflammation, and addiction. Additionally, further research is needed to understand the long-term effects of this compound on the endocannabinoid system and other physiological processes. Finally, the development of new synthetic cannabinoids with improved safety profiles and binding affinities may lead to the discovery of new therapeutic targets.
Métodos De Síntesis
The synthesis of 4-methyl-N-(1-methyl-1H-benzimidazol-5-yl)benzamide involves a multi-step process that begins with the reaction of 4-methylbenzoyl chloride with 1-methyl-1H-benzimidazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with indole-3-carboxylic acid to form the final product, this compound. The purity and yield of this compound can be improved by using different solvents, temperatures, and reaction times.
Aplicaciones Científicas De Investigación
4-methyl-N-(1-methyl-1H-benzimidazol-5-yl)benzamide has been used extensively in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been shown to have a high binding affinity for both CB1 and CB2 receptors, making it a useful tool for investigating the role of these receptors in various physiological processes. This compound has also been used to study the effects of synthetic cannabinoids on the immune system, pain perception, and addiction.
Propiedades
IUPAC Name |
4-methyl-N-(1-methylbenzimidazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-3-5-12(6-4-11)16(20)18-13-7-8-15-14(9-13)17-10-19(15)2/h3-10H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTMNUYAJPMGEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5835357.png)
![methyl 4-({[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5835366.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5835377.png)


![N-[3-(acetylamino)phenyl]-4-(isobutyrylamino)benzamide](/img/structure/B5835419.png)
![2-(4-chlorophenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5835423.png)
![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-3,4-dimethoxybenzohydrazide](/img/structure/B5835431.png)
![N-[(2-naphthylamino)carbonothioyl]-3-phenylacrylamide](/img/structure/B5835433.png)

![5-[(2-ethoxy-1-naphthyl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5835447.png)
![4-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B5835452.png)

![N-1-naphthyl-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5835464.png)
